- Substituted 2-aminopyrimidine-4-ones, their preparation, pharmaceutical compositions and their use in the treatment and/or prevention of Aβ-related pathologies, World Intellectual Property Organization, , ,

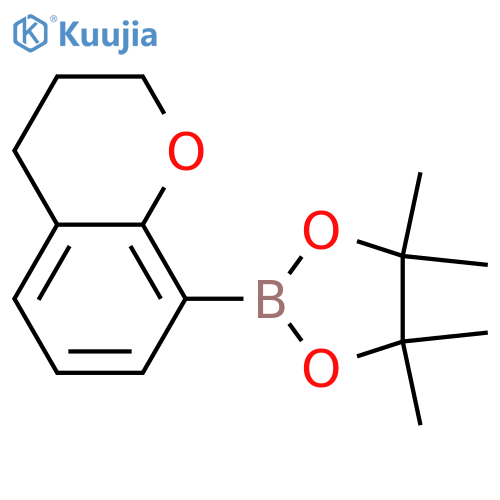

Cas no 937591-99-6 (2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

-

- 2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(3,4-dihydro-2H-chromen-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 8-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)chromane

- 3,4-Dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran (ACI)

- 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chromane

- 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran

- EN300-1425816

- DTXSID80587824

- KPZLZRFLKYIMPY-UHFFFAOYSA-N

- F53381

- DB-342032

- SCHEMBL4208242

- 2-(3,4-dihydro-2H-1-benzopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 937591-99-6

-

- インチ: 1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-9-5-7-11-8-6-10-17-13(11)12/h5,7,9H,6,8,10H2,1-4H3

- InChIKey: KPZLZRFLKYIMPY-UHFFFAOYSA-N

- SMILES: O1CCCC2C1=C(B1OC(C)(C)C(C)(C)O1)C=CC=2

計算された属性

- 精确分子量: 260.1583747g/mol

- 同位素质量: 260.1583747g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 19

- 回転可能化学結合数: 1

- 複雑さ: 326

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.7Ų

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1425816-5.0g |

2-(3,4-dihydro-2H-1-benzopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

937591-99-6 | 95% | 5g |

$2650.0 | 2023-06-06 | |

| Enamine | EN300-1425816-500mg |

2-(3,4-dihydro-2H-1-benzopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

937591-99-6 | 95.0% | 500mg |

$713.0 | 2023-09-30 | |

| Enamine | EN300-1425816-0.25g |

2-(3,4-dihydro-2H-1-benzopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

937591-99-6 | 95% | 0.25g |

$452.0 | 2023-06-06 | |

| Aaron | AR00IIHG-50mg |

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

937591-99-6 | 98% | 50mg |

$196.00 | 2025-02-14 | |

| Enamine | EN300-1425816-10.0g |

2-(3,4-dihydro-2H-1-benzopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

937591-99-6 | 95% | 10g |

$3929.0 | 2023-06-06 | |

| 1PlusChem | 1P00II94-1g |

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

937591-99-6 | 95% | 1g |

$1192.00 | 2024-04-20 | |

| Aaron | AR00IIHG-1g |

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

937591-99-6 | 95% | 1g |

$1282.00 | 2024-07-18 | |

| Enamine | EN300-1425816-0.5g |

2-(3,4-dihydro-2H-1-benzopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

937591-99-6 | 95% | 0.5g |

$713.0 | 2023-06-06 | |

| 1PlusChem | 1P00II94-2.5g |

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

937591-99-6 | 95% | 2.5g |

$2276.00 | 2024-04-20 | |

| Ambeed | A862924-1g |

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

937591-99-6 | 95+% | 1g |

$611.0 | 2024-04-16 |

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 合成方法

Synthetic Circuit 1

Synthetic Circuit 2

- New 2-amino-3,5-dihydro-4H-imidazol-4-one derivatives and their use as BACE inhibitors for treatment of cognitive impairment, Alzheimer disease, neurodegeneration and dementia, World Intellectual Property Organization, , ,

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報

Compound CAS No: 937591-99-6 - 2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The compound with CAS number 937591-99-6, known as 2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a unique organic compound that has garnered significant attention in the field of organic synthesis and materials science. This compound belongs to the class of dioxaborolane derivatives and is characterized by its chroman ring system and tetramethyl substitution pattern on the dioxaborolane moiety.

Recent studies have highlighted the potential of this compound in various applications due to its versatile structure and reactivity. The chroman ring system provides a rigid framework that can be further functionalized for specific purposes. Meanwhile, the dioxaborolane moiety offers unique electronic properties that make it suitable for use in boron-based materials and catalytic systems.

One of the key features of this compound is its ability to undergo selective chemical transformations under mild conditions. Researchers have demonstrated that it can be used as a precursor for synthesizing more complex boron-containing molecules with tailored functionalities. This has opened up new avenues for its application in drug discovery and materials development.

In terms of physical properties, this compound exhibits a high degree of stability under ambient conditions, making it ideal for handling and storage in research settings. Its solubility in common organic solvents also facilitates its use in various synthetic protocols.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of this compound. Quantum mechanical calculations have revealed that the presence of the chroman ring significantly influences the electron distribution within the molecule, which in turn affects its reactivity towards nucleophilic and electrophilic species.

Moreover, this compound has been explored as a potential building block for constructing advanced materials with tailored properties. For instance, its incorporation into polymer frameworks has shown promise in enhancing mechanical strength and thermal stability.

In conclusion, the compound with CAS number 937591-99-6, namely 2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, represents a valuable addition to the arsenal of organic compounds used in modern research and development. Its unique structure and versatile reactivity make it a subject of ongoing investigation across multiple disciplines.

937591-99-6 (2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Related Products

- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)

- 2034563-25-0(N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide)

- 21464-44-8(4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester)

- 1416713-53-5(6-bromo-1-cyclopropyl-1H-1,3-benzodiazole)

- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)

- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)

- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)

- 2228112-58-9(2-Amino-2-[1-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)cyclopropyl]acetic acid)

- 885187-19-9((2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile)

- 38089-02-0(3'-Methoxy-[1,1'-biphenyl]-2-amine)